Cytotoxicity Selectivity: 5-Hydroxyuridine vs. 5-Fluorouracil and 5-Fluorodeoxyuridine in Colon Adenocarcinoma Cells
5-Hydroxyuridine (OHUrd) demonstrates differential cytotoxicity against human colon adenocarcinoma cell lines relative to normal fetal intestinal cells, a selectivity profile not observed with 5-fluorouracil (5-FU) or 5-fluorodeoxyuridine. In colony formation assays, all three tumor cell lines (HT-29 and two others) exhibited greater sensitivity to OHUrd than fetal intestinal (FeInt) cells, whereas 5-FU was more toxic to the normal FeInt cells [1]. This inverse selectivity pattern represents a critical differentiating feature for research applications requiring tumor-specific targeting.
| Evidence Dimension | Cytotoxicity selectivity (tumor vs. normal cells) |
|---|---|
| Target Compound Data | All three colon adenocarcinoma cell lines more sensitive to OHUrd than FeInt normal cells |
| Comparator Or Baseline | 5-FU: more toxic to FeInt normal cells than to tumor cells; 5-fluorodeoxyuridine: substantially more cytotoxic to only one tumor line vs. normal cells |
| Quantified Difference | Inverse selectivity profile; OHUrd tumor-selective, 5-FU normal-cell toxic |
| Conditions | Colony formation assays in HT-29 and two other human colon adenocarcinoma cell lines plus fetal intestinal (FeInt) normal cells |
Why This Matters
This differential selectivity profile means researchers studying tumor-specific cytotoxicity mechanisms or screening agents for colon adenocarcinoma models require 5-hydroxyuridine specifically, as 5-FU and 5-fluorodeoxyuridine lack the same tumor-selective toxicity pattern.
- [1] Lockshin A, Giovanella BC, Mendoza JT. Selective cytotoxicity of 5-hydroxyuridine for human colon adenocarcinoma cells. Cancer Treatment Reports. 1985;69(7-8):845-850. PMID: 3160461. View Source
